molecular formula C49H87NO4 B12283745 N-Lignoceroyl-D-sphingosine 1-benzoate

N-Lignoceroyl-D-sphingosine 1-benzoate

Cat. No.: B12283745
M. Wt: 754.2 g/mol
InChI Key: UGXMIJNTDRLPDS-WUHPQKATSA-N
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Description

N-Lignoceroyl-D-sphingosine 1-benzoate is a synthetic sphingolipid derivative characterized by a sphingosine backbone modified with a lignoceroyl (24-carbon saturated acyl) group at the amino terminus and a benzoate ester at the 1-hydroxyl position. This structural configuration distinguishes it from naturally occurring ceramides, which typically feature shorter acyl chains (e.g., stearoyl, C18) and lack aromatic ester groups.

Properties

Molecular Formula

C49H87NO4

Molecular Weight

754.2 g/mol

IUPAC Name

[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate

InChI

InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+

InChI Key

UGXMIJNTDRLPDS-WUHPQKATSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Lignoceroyl-D-sphingosine 1-benzoate involves the acylation of sphingosine with lignoceric acid (tetracosanoic acid) followed by esterification with benzoic acid. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide and ester bonds .

Industrial Production Methods

the general principles of large-scale lipid synthesis, including the use of automated synthesizers and optimized reaction conditions, can be applied to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

N-Lignoceroyl-D-sphingosine 1-benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The following table summarizes key differences between N-lignoceroyl-D-sphingosine 1-benzoate and analogous sphingolipids or benzoate-containing compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Role/Applications Reference
This compound Hypothetical: C46H89NO4 ~732 (estimated) Lignoceroyl (C24), 1-benzoate ester Synthetic membrane studies, drug delivery
β-Galactosyl-C18-ceramide C48H91NO13 890.25 Stearoyl (C18), β-galactosyl head Immune modulation, lipid raft signaling
(Z)-3-Hexenyl benzoate C13H16O2 204.26 Alkenyl chain, benzoate ester Plant volatile, ecological signaling
Glucosone 3:4:6-triacetate 1-benzoate C19H22O10 410.37 Glucose derivative, benzoate/acetyl Chemical synthesis intermediate
Key Observations:

Acyl Chain Length: The lignoceroyl group (C24) in the target compound confers higher hydrophobicity compared to stearoyl (C18) in β-galactosyl-C18-ceramide, likely enhancing its integration into lipid bilayers .

Biological Context : Unlike glycosphingolipids (e.g., GM4 in ), which mediate cell recognition, the benzoate variant may prioritize physicochemical stability over biological signaling .

Physicochemical and Analytical Data

  • Solubility : Benzoate esters like (Z)-3-hexenyl benzoate exhibit low water solubility (e.g., 0.123 ± 0.013 mg/L in certain extracts) , suggesting similar hydrophobic behavior for the target compound.
  • Synthetic Pathways : Analogous to glucosone benzoate derivatives (), the target compound may be synthesized via benzoylation under mild conditions (e.g., BzCl/pyridine at 0°C) .

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